molecular formula C11H15Cl2NO B2460145 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride CAS No. 1909327-01-0

3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride

Cat. No.: B2460145
CAS No.: 1909327-01-0
M. Wt: 248.15
InChI Key: IJIVKXCOWPLRAG-UHFFFAOYSA-N
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Description

3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride is a chemical compound that features a phenol group substituted with a chloro group and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of fixed-bed catalysts and azeotropic distillation techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-[(pyrrolidin-1-yl)methyl]phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-[(Pyrrolidin-1-yl)methyl]phenol: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-Chloro-4-hydroxybenzaldehyde: Contains an aldehyde group instead of the pyrrolidinylmethyl group, leading to different chemical properties.

    Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring can exhibit diverse biological activities.

Uniqueness

3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride is unique due to the presence of both the chloro and pyrrolidinylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

3-chloro-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIVKXCOWPLRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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